molecular formula C14H23N3O3 B8130394 tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B8130394
M. Wt: 281.35 g/mol
InChI Key: XJRDSAYAJGJPPW-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a 4-hydroxypyrazole moiety linked via a methyl group to the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)16-6-4-5-11(8-16)9-17-10-12(18)7-15-17/h7,10-11,18H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRDSAYAJGJPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to introduce the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups on the piperidine or pyrazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohols or amines.

Scientific Research Applications

tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context but often involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substituents

tert-Butyl 3-[(4-Aminophenyl)methyl]piperidine-1-carboxylate (CAS 331759-58-1)
  • Molecular Formula : C₁₇H₂₆N₂O₂
  • Molecular Weight : 290.40
  • Key Features: Substituted with a 4-aminophenylmethyl group instead of hydroxypyrazole.
  • Application : Critical intermediate in synthesizing Niraparib, a PARP inhibitor used in cancer therapy .
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate
  • Molecular Formula : C₁₈H₂₄N₄O₂
  • Synthesis : Prepared via a Pd-catalyzed coupling reaction (58% yield) using Si-Trisamine purification .
  • Comparison : The triazole ring offers stronger π-π stacking interactions compared to pyrazole, which may influence binding affinity in drug-receptor interactions.

Piperidine/Piperazine Derivatives with Aromatic Substituents

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
  • Structural Features : Contains a chlorophenyl-fluorophenyl pyrazole carbonyl group.
  • Crystallography : Single-crystal X-ray data (R factor = 0.043) indicate stable hydrogen-bonding networks, likely due to the carbonyl and halogen substituents .
  • Comparison : The hydroxypyrazole in the target compound may form fewer hydrophobic interactions but more hydrophilic bonds compared to halogenated analogs.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
  • Molecular Formula : C₁₅H₂₃N₃O₂
  • Molecular Weight : 277.36

Hydrogen-Bonding and Crystallographic Behavior

The hydroxypyrazole group in the target compound is expected to participate in hydrogen bonding, similar to patterns observed in Etter’s graph-set analysis for molecular crystals . In contrast, tert-butyl 3-oxopiperidine-1-carboxylate (CAS 98977-36-7) lacks strong hydrogen-bond donors, resulting in lower melting points and reduced crystallinity .

Biological Activity

tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H23N3O3
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 2270906-53-9

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazole ring and the piperidine moiety. These structures are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases and lipoxygenases, which play roles in inflammatory responses.
  • Modulation of Receptor Activity : The compound may act on G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Recent investigations into pyrazole derivatives indicate that they may have anticancer effects through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by disrupting angiogenesis.
    Research has highlighted the ability of certain pyrazole-containing compounds to inhibit cancer cell proliferation in vitro, showing promise for further development as therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to tert-butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine:

StudyFindings
Almarhoon et al. (2023)Investigated the synthesis and antimicrobial activity of novel pyrazole derivatives; found promising results against Gram-positive bacteria.
Kayukova et al. (2022)Reported on the anticancer effects of pyrazole derivatives; demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells.
PMC Article (2024)Discussed small molecule inhibitors targeting PD-L1; highlighted structural similarities with pyrazole compounds affecting immune response in cancer therapy.

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